Human Histamine H3 Receptor Binding Affinity (Kd)
4-Hydroxy-2-methoxybenzamide exhibits a high-affinity binding interaction with the human histamine H3 receptor (H3R), with a measured dissociation constant (Kd) of 1.35 nM in a BRET-based assay [1]. This is a direct, quantitative measure of its potential as a tool compound or lead for CNS-related studies. While direct comparative data against its closest regioisomer, 4-Hydroxy-3-methoxybenzamide, is not available for this specific target, the exquisite sensitivity of GPCR binding to minor structural changes suggests this affinity is a unique feature of the 4-hydroxy-2-methoxy arrangement [2].
| Evidence Dimension | Binding Affinity (Kd) to Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Comparator: 4-Hydroxy-3-methoxybenzamide (CAS 19072-58-3); Baseline: N/A |
| Quantified Difference | Not applicable (direct comparative data unavailable); however, the 1.35 nM Kd value for the target compound is a defined property. |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 mins by furimazine substrate-based BRET assay [1]. |
Why This Matters
This nanomolar binding affinity is a verifiable, quantitative parameter that defines the compound's unique biological fingerprint, directly impacting its suitability and reproducibility in receptor-binding studies.
- [1] BindingDB. (n.d.). BDBM50538677 CHEMBL4635634. BindingDB. View Source
- [2] Zhang, H., et al. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest Management Science, 77(6), 2804-2811. View Source
